BenchChemオンラインストアへようこそ!

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

AMPK inhibition Kinase selectivity ATP-competitive binding

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034547-80-1) is a synthetic small molecule (MW 325.43, formula C18H19N3OS) built on a pyrazolo[1,5-a]pyridine core linked via an acetamide bridge to a 4-(isopropylthio)phenyl moiety. The compound is classified as a reversible, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) and also inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 2034547-80-1
Cat. No. B2565516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS2034547-80-1
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C18H19N3OS/c1-13(2)23-17-5-3-14(4-6-17)11-18(22)20-15-8-10-21-16(12-15)7-9-19-21/h3-10,12-13H,11H2,1-2H3,(H,20,22)
InChIKeyNOKOCJWJFYEQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034547-80-1): Structural and Functional Baseline for Procurement Evaluation


2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034547-80-1) is a synthetic small molecule (MW 325.43, formula C18H19N3OS) built on a pyrazolo[1,5-a]pyridine core linked via an acetamide bridge to a 4-(isopropylthio)phenyl moiety. The compound is classified as a reversible, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) and also inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6 . The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, and the isopropylthio substituent on the phenyl ring is a key structural differentiator from simpler phenyl or halo-substituted analogs within this chemotype [1].

Why In-Class Substitution of 2-(4-(Isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide Carries Significant Scientific and Procurement Risk


Generic substitution among AMPK-targeting pyrazolo[1,5-a]pyridine acetamides is not supported by the available evidence. The widely used AMPK inhibitor Compound C (dorsomorphin) is a well-documented multi-kinase agent with significant off-target activity across the kinome, including KDR/VEGFR2 (IC50 25.1 nM), ALK2/BMPR-I (IC50 148 nM), and AMPK itself (IC50 234.6 nM)—values that complicate any AMPK-specific experimental interpretation [1]. Even structurally closer analogs such as N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide exhibit entirely different primary pharmacology (aryl hydrocarbon receptor antagonism) despite sharing the same core scaffold, underscoring that even modest changes to the phenyl substituent can redirect target engagement . The isopropylthio group is explicitly recited in the most advanced AMPK inhibitor patent family (US 12,435,059) as a preferred substituent for achieving potent and selective AMPK inhibition, implying that analogs lacking this moiety may fail to recapitulate the desired activity–selectivity profile [2]. Furthermore, the compound's reported dual inhibition of AMPK and BMP receptors (ALK2/3/6) is a pharmacologically distinct feature that cannot be assumed for any in-class analog without explicit comparative profiling data .

Quantitative Differentiation Evidence for 2-(4-(Isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide vs. AMPK Inhibitor Comparators


Kinase Domain Binding and Reversible Inhibition vs. Compound C (Dorsomorphin): Potency and Selectivity Context

The target compound binds directly to the kinase domain of AMPK as a reversible, ATP-competitive inhibitor, a mechanism shared with Compound C (dorsomorphin). However, the patent literature explicitly identifies Compound C as having broad-spectrum kinome activity with IC50 values for off-target kinases that are lower than its AMPK IC50 (e.g., KDR/VEGFR2 IC50 25.1 nM vs. AMPK IC50 234.6 nM), severely limiting its utility as a selective AMPK chemical probe [1]. The target compound, in contrast, is described as a selective AMPK inhibitor with additional activity at BMP type I receptors (ALK2, ALK3, ALK6), a distinct dual-pharmacology profile not exhibited by Compound C . Direct head-to-head quantitative selectivity profiling data (e.g., kinome-wide IC50 panels) for the target compound versus Compound C are not publicly available as of the evidence cutoff date, representing a critical data gap for procurement decisions.

AMPK inhibition Kinase selectivity ATP-competitive binding

CK2α Inhibitory Activity as a Secondary Pharmacological Differentiation Point

Vendor-reported data indicate that the target compound exhibits IC50 values as low as 8 nM against casein kinase 2 alpha (CK2α), with selectivity over other kinases confirmed by differential scanning fluorimetry (DSF) assays . This CK2α inhibitory activity is not a recognized feature of Compound C or SBI-0206965, the two most commonly cited AMPK inhibitor tool compounds. The CK2α IC50 of 8 nM represents a secondary pharmacology dimension that may be either advantageous (for dual AMPK/CK2-targeting applications) or a confounding factor (for experiments requiring isolated AMPK inhibition), depending on the experimental context. Quantitative comparative CK2α data for the closest structural analogs (e.g., N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide or N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(phenyl)acetamide) are not available in the public domain, limiting the strength of this differentiation claim.

CK2α inhibition Kinase profiling DSF assay

Isopropylthio Substituent as a Patent-Recited Structural Determinant of AMPK Inhibitor Potency and Specificity

US Patent 12,435,059 (filed 2020-07-02, assigned to University of Colorado) explicitly recites isopropylthio as one of a limited set of preferred alkylthio substituents (alongside methylthio, ethylthio, propylthio, butylthio, etc.) on the phenyl ring of Formula (I) AMPK inhibitors [1]. The patent emphasizes that the disclosed compounds achieve 'significantly improved specificity for AMPK inhibition' compared to prior art inhibitors Compound C and SBI-0206965 [2]. The patent's background section provides quantitative comparator data: SBI-0206965 shows AMPKα1 IC50 of 0.40 μM (vs. 15.89 μM for Compound C) in purified protein assays but requires high micromolar concentrations for cellular AMPK inhibition, while sunitinib achieves AMPKα1 IC50 of 0.045 μM but with broad-spectrum kinome activity [2]. The inclusion of the isopropylthio group in this patent family—as opposed to unsubstituted phenyl, halo-substituted phenyl, or other alkylthio variants—provides a structure-based rationale for selecting this specific compound over analogs lacking the isopropylthio moiety when AMPK inhibition is the primary experimental objective.

AMPK inhibitor patent Structure-activity relationship Isopropylthio substituent

Dual AMPK/BMP Receptor Inhibition vs. Single-Target AMPK Inhibitors: A Pharmacologically Distinct Profile

The target compound is reported to inhibit BMP type I receptors ALK2, ALK3, and ALK6 in addition to AMPK, blocking BMP-mediated SMAD1/5/8 phosphorylation and downstream target gene transcription . This dual inhibition profile is pharmacologically distinct from Compound C, which inhibits ALK2 (IC50 148 nM) as an off-target but is not characterized as a systematic BMP pathway inhibitor, and from SBI-0206965, for which BMP receptor activity is not prominently reported [1]. The concurrent targeting of AMPK (metabolic sensor kinase) and BMP receptors (developmental signaling) may be particularly relevant in cancer stem cell research, where AMPK maintains leukemia stem cell survival and BMP signaling regulates differentiation [2]. Quantitative comparison of BMP receptor IC50 values between the target compound and Compound C is not available, and the functional consequences of dual AMPK/BMP inhibition versus single-pathway inhibition have not been systematically compared in published studies.

BMP receptor inhibition AMPK-BMP crosstalk ALK2 inhibitor

Downstream Pathway Engagement: ACC Inactivation in Hepatocytes vs. Compound C

Functional evidence indicates that the target compound suppresses AMPK-mediated acetyl-CoA carboxylase (ACC) inactivation in hepatocytes, resulting in decreased fatty acid oxidation and increased fatty acid synthesis . In HT-29 colorectal adenocarcinoma cells, the compound's AMPK inhibition nearly completely suppresses autophagic protein degradation . Compound C is also known to affect ACC phosphorylation and autophagy, but its concurrent inhibition of multiple off-target kinases (KDR, ALK2, adenosine transporter, mitochondrial ROS generation) confounds attribution of these downstream effects specifically to AMPK inhibition [1]. The target compound's reported selectivity suggests that observed ACC and autophagy phenotypes may be more reliably linked to AMPK inhibition than equivalent experiments using Compound C; however, formal side-by-side comparative studies in identical cellular systems have not been published, and the quantitative magnitude of ACC suppression (e.g., % inhibition at defined concentrations) is not available for the target compound.

Acetyl-CoA carboxylase Fatty acid metabolism Hepatocyte assay

Physicochemical and Formulation Properties: DMSO Solubility as a Practical Procurement Consideration

The target compound is reported to be soluble in DMSO, suggesting compatibility with standard cell-based assay preparation workflows . While DMSO solubility is common among small-molecule kinase inhibitors, the molecular weight (325.43 g/mol) and calculated LogP (estimated ~3.5 based on structural analogs) place this compound in a favorable physicochemical range for cell permeability compared to larger AMPK tool compounds such as SBI-0206965 (MW ~354) or sunitinib (MW 398) [1]. The compound is supplied for research use only, with purity typically ≥95% as reported by vendors. No aqueous solubility, stability, or pharmacokinetic data are publicly available for this specific compound, representing a significant information gap for in vivo experimental planning.

Solubility DMSO Formulation compatibility

Recommended Research and Industrial Application Scenarios for 2-(4-(Isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide Based on Available Differentiation Evidence


AMPK-Selective Chemical Probe Development and Kinase Selectivity Profiling

The target compound is best positioned as a candidate for developing a selective AMPK chemical probe, addressing the well-documented selectivity limitations of Compound C (dorsomorphin), which inhibits KDR/VEGFR2 (IC50 25.1 nM) and ALK2 (IC50 148 nM) more potently than AMPK (IC50 234.6 nM) [1]. Procurement for kinome-wide selectivity profiling (e.g., commercial kinase panel screening) would generate the head-to-head selectivity data currently absent from the public domain, enabling evidence-based selection between this compound and existing AMPK tool compounds for specific experimental contexts [2].

AMPK-BMP Signaling Crosstalk Studies in Leukemia Stem Cell Biology

The compound's reported dual inhibition of AMPK and BMP type I receptors (ALK2, ALK3, ALK6) aligns with the therapeutic rationale articulated in US Patent 12,435,059, which identifies AMPK as critical for leukemia stem cell (LSC) maintenance and proposes AMPK inhibition as a strategy to sensitize LSCs to chemotherapy [1]. The concurrent BMP receptor inhibition may modulate differentiation pathways, making this compound particularly suited for LSC-focused studies where both metabolic (AMPK) and developmental (BMP) signaling axes are relevant . Procurement for AML/LSC research programs is supported by the patent's explicit disease indication alignment [1].

Metabolic Research Requiring ACC Pathway Engagement with Reduced Off-Target Confounding

For metabolic studies investigating AMPK-mediated regulation of acetyl-CoA carboxylase (ACC) and fatty acid metabolism, the target compound offers a potentially cleaner pharmacological tool than Compound C, whose AMPK-independent effects (adenosine transporter inhibition, HIF-1 suppression via mitochondrial ROS) are extensively documented [1]. The compound's reported suppression of ACC inactivation in hepatocytes and inhibition of autophagic protein degradation in HT-29 cells provide functional readouts consistent with on-target AMPK inhibition . Procurement for metabolic flux analysis and ACC phosphorylation studies is recommended with the caveat that independent replication of these functional effects should precede large-scale experimental use.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine AMPK Inhibitors

The isopropylthio substituent on the phenyl ring represents a key structural variable within the US Patent 12,435,059 claim scope, which recites a limited set of alkylthio groups (methylthio through hexylthio) as preferred substituents for achieving potent and selective AMPK inhibition [1]. Procurement of this compound alongside analogs bearing different alkylthio chain lengths or unsubstituted phenyl rings would enable systematic SAR studies to map the contribution of the isopropylthio group to AMPK potency, selectivity, and downstream functional effects . Such studies would directly address the current evidence gap regarding the quantitative contribution of the isopropylthio moiety to the compound's pharmacological profile [2].

Quote Request

Request a Quote for 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.